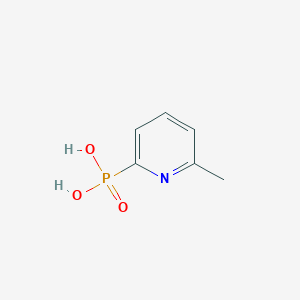
(6-Methylpyridin-2-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylpyridin-2-yl)phosphonic acid is an organophosphorus compound with the molecular formula C6H8NO3P It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a phosphonic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-2-yl)phosphonic acid typically involves the reaction of 6-methyl-2-pyridylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as crystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methylpyridin-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols or amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include phosphonic acid esters, phosphine derivatives, and various substituted pyridine compounds. These products have diverse applications in different fields.
Applications De Recherche Scientifique
(6-Methylpyridin-2-yl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatase enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6-Methylpyridin-2-yl)phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate substrates. This inhibition can occur through competitive binding or by altering the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
(2-Pyridyl)phosphonic acid: Lacks the methyl group at the 6-position.
(6-Methylpyridin-2-yl)phosphinic acid: Contains a phosphinic acid group instead of a phosphonic acid group.
(6-Methylpyridin-2-yl)phosphate: Contains a phosphate group instead of a phosphonic acid group.
Uniqueness
The uniqueness of (6-Methylpyridin-2-yl)phosphonic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the 6-position can influence the compound’s steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
26384-88-3 |
|---|---|
Formule moléculaire |
C6H8NO3P |
Poids moléculaire |
173.11 g/mol |
Nom IUPAC |
(6-methylpyridin-2-yl)phosphonic acid |
InChI |
InChI=1S/C6H8NO3P/c1-5-3-2-4-6(7-5)11(8,9)10/h2-4H,1H3,(H2,8,9,10) |
Clé InChI |
HPVLXDLULZASMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
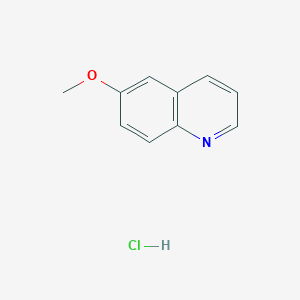
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)

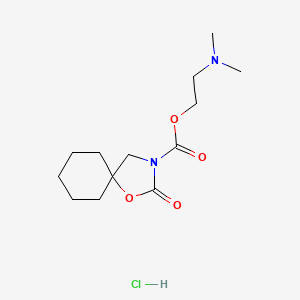
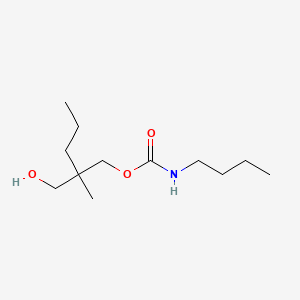
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
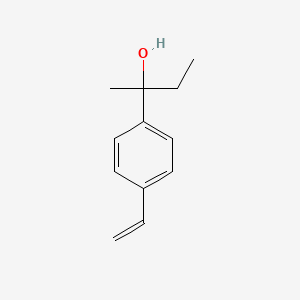
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)



